

Application Notes and Protocols for Anhydrous Lithium Isopropoxide

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Compound of Interest

Compound Name: *Lithium isopropoxide*

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This document provides a comprehensive guide for the safe and effective handling of anhydrous **lithium isopropoxide**. It includes detailed protocols for its use in organic synthesis, alongside essential safety information and physical properties.

Introduction

Anhydrous **lithium isopropoxide** (LiO-i-Pr) is a strong base and nucleophile utilized in a variety of organic synthesis applications.^{[1][2]} It is particularly valuable for deprotonation reactions, facilitating the formation of carbon-carbon bonds, and as a catalyst.^[1] Its utility extends to polymer chemistry and battery technology research.^[1] Due to its reactive nature, particularly with moisture, stringent handling procedures are necessary to ensure safety and reaction efficacy.

Physical and Chemical Properties

Anhydrous **lithium isopropoxide** is typically a white to off-white powder.^{[3][4][5][6]} It is soluble in polar organic solvents such as alcohols and tetrahydrofuran (THF).^{[2][3]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Anhydrous **Lithium Isopropoxide**

Property	Value	References
Molecular Formula	C ₃ H ₇ LiO	[7]
Molecular Weight	66.03 g/mol	[4][7]
Appearance	White to pale yellow powder	[3][5][6]
Density	0.897 g/mL at 25 °C	[5][6][7]
Boiling Point	68-72 °C	[5][6][7][8]
Flash Point	-2 °F (-19 °C)	[5][6][7]
Water Solubility	Reacts with water	[4][5][6][8]
Sensitivity	Moisture sensitive	[5][6][8][9]
Thermal Stability	Moderately stable up to approximately 150-200°C in solid state	[10]

Safety and Handling

Anhydrous **lithium isopropoxide** is a corrosive and flammable solid that reacts vigorously with water.[4] Proper personal protective equipment (PPE) and handling techniques are critical to mitigate risks.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are mandatory.[4] Contact lenses should not be worn.[4]
- Skin Protection: Neoprene or nitrile rubber gloves should be worn.[4] A long-sleeved, fire-resistant lab coat or coveralls are recommended.[4]
- Respiratory Protection: A NIOSH-approved particulate filter-type respirator should be used, especially when handling the powder and generating dust.[4]

Handling Procedures

- All manipulations should be performed in a well-ventilated fume hood.[\[4\]](#)
- Handle under an inert atmosphere of dry nitrogen or argon.[\[4\]](#)
- Ground all equipment to prevent static discharge.
- Use non-sparking tools.[\[4\]](#)
- Avoid contact with skin and eyes, and do not breathe the dust.[\[4\]](#)
- Keep away from heat, sparks, and open flames.[\[4\]](#)
- An emergency eyewash station and safety shower must be readily accessible.[\[4\]](#)

First Aid Measures

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Skin Contact: Brush off any loose material and immediately flush the affected area with water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give small amounts of milk or olive oil. Seek immediate medical attention.

Storage and Disposal

- Storage: Store in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). [\[4\]](#) The storage area should be a cool, dry, well-ventilated, and designated flammables area. [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#) It is incompatible with acids, alcohols, carbon dioxide, esters, halogens, ketones, moist air, oxidizing agents, and water.[\[4\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[\[4\]](#) Contaminated packaging should be handled in the same manner as the substance itself.

Experimental Protocols

Anhydrous **lithium isopropoxide** is a key reagent in the in situ protection of arylboronates, enabling subsequent metal-halogen exchange reactions. This one-pot methodology allows for the synthesis of functionalized arylboronates from readily available dibromoarenes.

Application: One-Pot Synthesis of Functionalized Arylboronates via in situ Isopropoxide Protection

This protocol is based on the methodology for performing metal-halogen exchange on arylboronates by forming a transient pinacolatoisopropoxyborate species.^[3] This "ate" complex protects the boron atom from reacting with the organolithium reagent used for the halogen exchange.^[3]

Materials:

- Anhydrous **lithium isopropoxide**
- Substituted bromoaryl pinacol boronate or dibromoarene
- Anhydrous tetrahydrofuran (THF)
- tert-Butyllithium (t-BuLi) in a suitable solvent
- Electrophile (e.g., benzaldehyde, dimethylformamide, etc.)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether or ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Schlenk flask or other suitable reaction vessel
- Magnetic stirrer and stir bar
- Syringes and needles for transfer of anhydrous and air-sensitive reagents

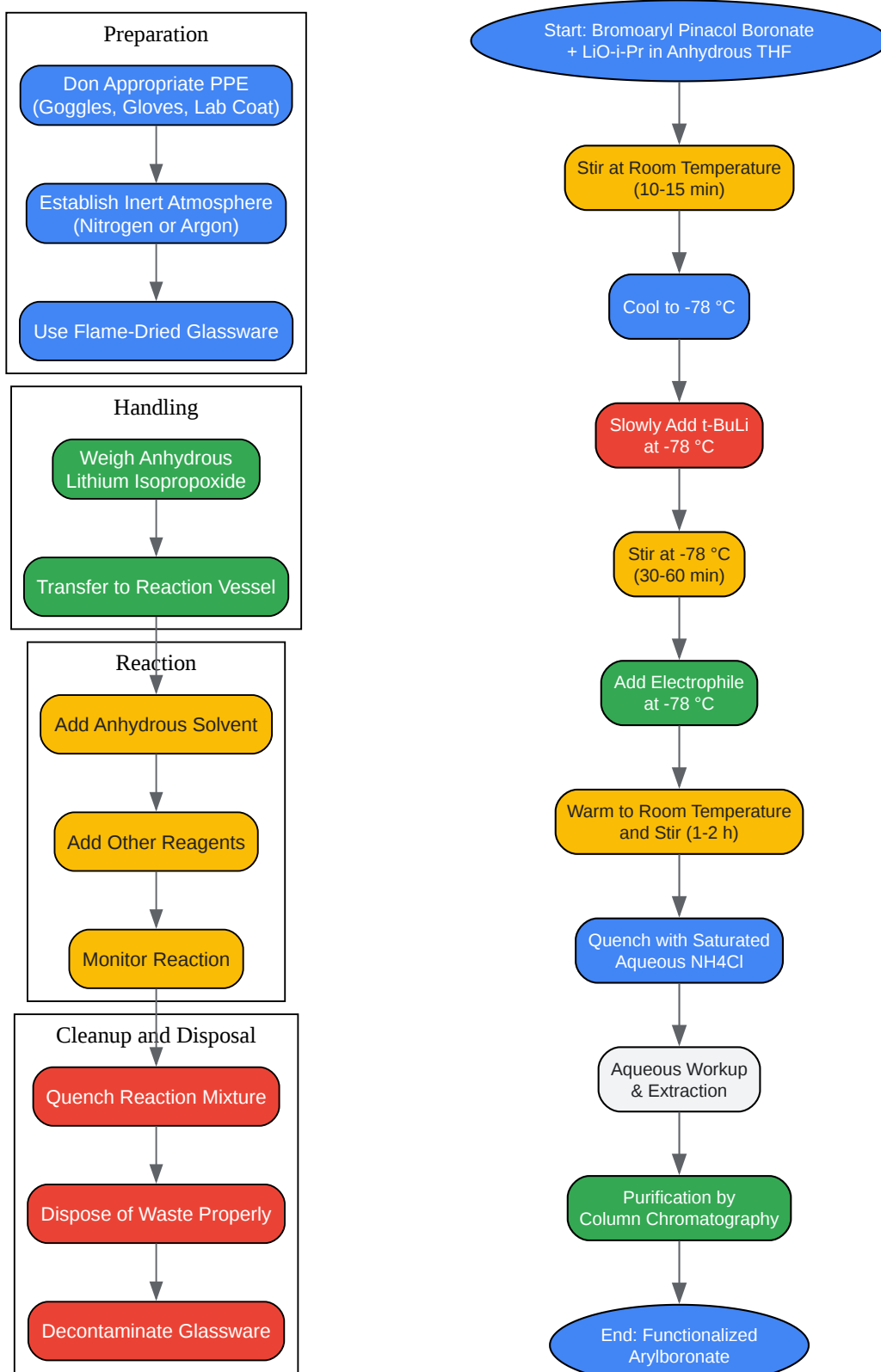
- Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

- **Reaction Setup:** Under an inert atmosphere (argon or nitrogen), add the bromoaryl pinacol boronate (1.0 equiv) and anhydrous **lithium isopropoxide** (1.1 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
- **Solvent Addition:** Add anhydrous THF via syringe to the flask. Stir the resulting suspension at room temperature for 10-15 minutes to allow for the formation of the isopropoxide-protected borate intermediate.
- **Cooling:** Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- **Metal-Halogen Exchange:** Slowly add tert-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
- **Electrophilic Quench:** Add the desired electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.
- **Warming and Quenching:** After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- **Workup:** Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

The following diagrams illustrate the general workflow for handling anhydrous **lithium isopropoxide** and the specific experimental workflow for the one-pot synthesis of functionalized arylboronates.



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